ethyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate
Overview
Description
“Ethyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate” is a compound that contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The “1-(cyanomethyl)” indicates a cyanomethyl group (-CH2CN) attached to the first position of the pyrazole ring. The “ethyl … carboxylate” suggests an ethyl ester group attached to the carboxyl group at the fourth position of the pyrazole ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, cyanomethyl salts of pyridine and analogous isoquinolines have been used to create various heterocyclic compounds . A similar approach might be applicable to the synthesis of “this compound”.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. While specific properties for “this compound” are not available, similar compounds have been studied .
Scientific Research Applications
Improved Synthesis Techniques
The compound has been involved in improved synthesis techniques. For instance, 1H-pyrazole-4-carboxylic acid, a related compound, was synthesized from ethyl cyanoacetate, showing a yield increase from 70% to 97.1% (C. Dong, 2011).
Novel Synthesis of Heterocyclic Compounds
Ethyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate is used in the synthesis of novel heterocyclic compounds. For example, the synthesis of ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products was achieved through the condensation of pyrazole-5-amine derivatives and activated carbonyl groups (Aseyeh Ghaedi et al., 2015).
Crystal Structure Analysis
The crystal structure of a related compound, ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, has been determined. This compound exhibits fungicidal and plant growth regulation activities (L. Minga, 2005).
Ultrasound-Irradiation in Synthesis
A series of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were synthesized using ultrasound irradiation, demonstrating high regioselectivity and significant reduction in reaction times (P. Machado et al., 2011).
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. While specific safety data for “ethyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate” are not available, safety data sheets for similar compounds provide information on potential hazards, safe handling procedures, and emergency measures .
Future Directions
Mechanism of Action
Target of Action
The specific targets can vary depending on the structure of the compound and the biological context in which it is used .
Mode of Action
The mode of action of ethyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate involves its interaction with its targets. This compound may bind to its target, causing a conformational change that affects the target’s function
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
These studies suggest that such compounds can be absorbed and distributed in the body, metabolized by various enzymes, and eventually excreted . These properties can significantly impact the bioavailability of the compound.
Result of Action
Similar compounds have been known to cause various molecular and cellular effects, including changes in gene expression, enzyme activity, and cellular signaling .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its targets and how it is metabolized in the body .
Biochemical Analysis
Biochemical Properties
Ethyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can bind to certain proteins, altering their conformation and affecting their biological activity .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation. Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, this compound can activate or inhibit signaling pathways by interacting with receptors and other signaling molecules. These interactions can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biological activity. Long-term exposure to this compound has been associated with alterations in cellular processes, such as changes in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound may exhibit beneficial effects, such as modulating specific biochemical pathways and improving cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Studies in animal models have shown that the threshold for these effects varies depending on the species and the specific context of the experiment .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further participate in different biochemical reactions, influencing metabolic flux and metabolite levels. The interaction with specific enzymes and cofactors is crucial for the metabolism of this compound, and any alterations in these interactions can affect its overall biological activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The localization and accumulation of this compound can influence its biological activity and overall effects on cellular function .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are important for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound can affect its interactions with other biomolecules and its overall biological activity .
Properties
IUPAC Name |
ethyl 1-(cyanomethyl)pyrazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-2-13-8(12)7-5-10-11(6-7)4-3-9/h5-6H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWDCDMAINXMOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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